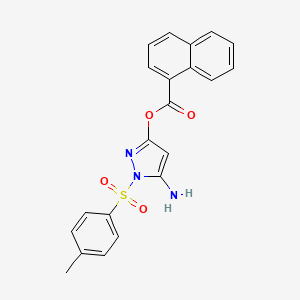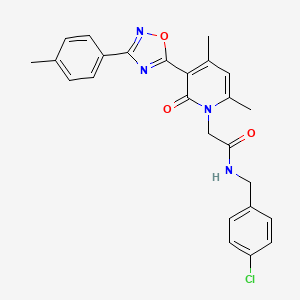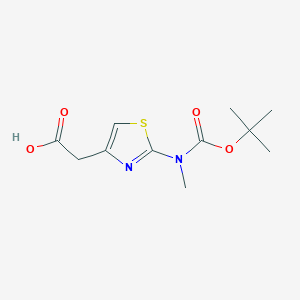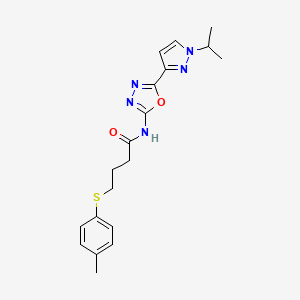![molecular formula C7H5N3O2 B2502015 [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 1555335-57-3](/img/structure/B2502015.png)
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid is a compound that belongs to the class of triazolopyridines, which are heterocyclic compounds featuring a triazole ring fused to a pyridine ring. These compounds have garnered interest due to their potential applications in pharmaceuticals and materials science. The specific compound , with a carboxylic acid functional group at the 7-position, may offer unique reactivity and the possibility to form derivatives with varied biological activities .
Synthesis Analysis
The synthesis of triazolopyridine derivatives can be achieved through various methods. One approach involves the reaction of 2-hydrazinopyridine with carboxylic acids to form acetohydrazides, which are then cyclized using Lawesson's reagent to yield [1,2,4]triazolo[4,3-a]pyridines . Although this method does not directly synthesize this compound, it provides insight into the synthetic strategies that can be adapted for the preparation of related triazolopyridine compounds.
Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives can be influenced by substituents at various positions on the core structure. For instance, different 2-substituents combined with a morpholinomethylphenyl group at the 5-position of 1,2,4-triazolo[1,5-a]pyridines can lead to diverse supramolecular synthons in the solid state, affecting the crystal structures and intermolecular interactions . These structural variations are crucial for the development of pharmaceuticals and materials with specific properties.
Chemical Reactions Analysis
Triazolopyridines exhibit reactivity characteristic of aromatic compounds. For example, nitration of 2-methyl-s-triazolo[1,5-a]pyridine yields mononitro compounds, which can be further reduced to amino derivatives and then converted to bromo derivatives via the Sandmeyer reaction . However, the triazolopyridine ring is unstable against oxidation, leading to the fission of the pyridine ring and the formation of triazole derivatives . These reactions highlight the potential for chemical modification and functionalization of triazolopyridine cores.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridines are influenced by their molecular structures. For instance, the presence of a carboxylic acid group in this compound would contribute to its acidity and potential for forming salts and esters. The chapter on the chemistry of [1,2,3]triazolo[1,5-a]pyridines provides an update on the physical properties and theoretical chemistry of these compounds, including their ligand properties and ability to form polynuclear complexes with metal ions . This information is essential for understanding the behavior of triazolopyridines in various chemical environments and their potential applications.
科学的研究の応用
Synthesis and Derivative Formation
- [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid derivatives have been extensively studied for their diverse applications in scientific research. One significant area is the synthesis of various derivatives. For instance, Brodbeck et al. (2003) describe the synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives, highlighting their potential in creating a wide array of triazolopyridine amide derivatives (Brodbeck, Puellmann, Schmitt, & Nettekoven, 2003).
Novel Synthesis Strategies
- Innovative methods for synthesizing [1,2,3]Triazolo[1,5-a]pyridines are also a focal point of research. Zheng et al. (2014) developed a metal-free synthesis approach for 1,2,4-triazolo[1,5-a]pyridines, emphasizing the efficiency and convenience of this method (Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014). Ibrahim et al. (2020) further explored a microwave-assisted protocol for synthesizing mono- and bis-[1,2,4]triazolo[1,5-a]pyridines, highlighting the environmental benefits and efficiency of this technique (Ibrahim, Behbehani, & Arafa, 2020).
Fluorescent Properties
- The fluorescent properties of [1,2,3]Triazolo[1,5-a]pyridine derivatives have been investigated, with potential applications in various fields. Abarca et al. (2006) synthesized compounds with high quantum yields, indicating their suitability in fluorescence-based applications (Abarca, Aucejo, Ballesteros, Blanco, & Garcı́a-España, 2006).
Ligand Properties
- The ligand properties of [1,2,3]Triazolo[1,5-a]pyridine derivatives are another area of focus. Abarca et al. (2012) explored the direct arylation reactions with these compounds, shedding light on their unique chemical behaviors (Abarca, Adam, Ballesteros, Chiassai, & Gamon, 2012).
Supramolecular Chemistry
- The role of [1,2,3]Triazolo[1,5-a]pyridine derivatives in supramolecular chemistry is noteworthy. Chai et al. (2019) studied the diverse supramolecular synthons formed by these compounds, emphasizing their potential in pharmaceutical development and crystal engineering (Chai, Li, Meng, Zhou, Xia, Li, & He, 2019).
作用機序
Target of Action
Related compounds, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to act as inhibitors of cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) . PDEs play a crucial role in cellular signaling by regulating the intracellular levels of cAMP, a second messenger involved in a variety of physiological responses.
Mode of Action
It’s known that [1,2,3]triazolo[1,5-a]pyridines can act as precursors of tautomeric 2-(diazomethyl)pyridines . This suggests that they might interact with their targets through the formation of diazo compounds and corresponding metal carbenoids .
Biochemical Pathways
Related compounds have shown to suppress the erk signaling pathway , which plays a key role in cell proliferation and differentiation.
Result of Action
Related compounds have shown antiproliferative activities against various cancer cells , suggesting that [1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid might have similar effects.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can significantly affect the activity and stability of chemical compounds .
Safety and Hazards
将来の方向性
While the specific future directions for “[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid” are not mentioned in the retrieved papers, the use of triazolo[1,5-a]pyridines as precursors of tautomeric 2-(diazomethyl)pyridines represents a promising methodology for the synthesis of various types of nitrogen-containing heterocycles . This could open up new avenues for research and development in the field of medicinal chemistry.
特性
IUPAC Name |
triazolo[1,5-a]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-3-1-2-5-4-8-9-10(5)6/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEYWLQAIBRGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NN2C(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1555335-57-3 |
Source


|
| Record name | [1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B2501945.png)





